N-(2-adamantyl)-2-[2-(furan-2-yl)pyrrolidin-1-yl]acetamide
Description
N-(2-adamantyl)-2-[2-(furan-2-yl)pyrrolidin-1-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes an adamantyl group, a furan ring, and a pyrrolidine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(2-adamantyl)-2-[2-(furan-2-yl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-19(12-22-5-1-3-17(22)18-4-2-6-24-18)21-20-15-8-13-7-14(10-15)11-16(20)9-13/h2,4,6,13-17,20H,1,3,5,7-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONQRGUPEMXSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)NC2C3CC4CC(C3)CC2C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)-2-[2-(furan-2-yl)pyrrolidin-1-yl]acetamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Coupling of Intermediates: The adamantyl and pyrrolidine intermediates are coupled using a nucleophilic substitution reaction, where the adamantyl intermediate is reacted with a halogenated pyrrolidine derivative.
Introduction of the Furan Ring: The furan ring is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a furan boronic acid is reacted with a halogenated pyrrolidine intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced at the furan ring or the amide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the adamantyl or pyrrolidine rings, where halogenated derivatives are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles (amines, thiols), and polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the furan ring or amide group.
Substitution: Substituted adamantyl or pyrrolidine derivatives.
Scientific Research Applications
N-(2-adamantyl)-2-[2-(furan-2-yl)pyrrolidin-1-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-2-[2-(furan-2-yl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
N-(2-adamantyl)-2-[2-(furan-2-yl)pyrrolidin-1-yl]acetamide can be compared with other similar compounds, such as:
N-(2-adamantyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-adamantyl)-2-[2-(pyridin-2-yl)pyrrolidin-1-yl]acetamide: Contains a pyridine ring instead of a furan ring.
N-(2-adamantyl)-2-[2-(benzofuran-2-yl)pyrrolidin-1-yl]acetamide: Features a benzofuran ring, adding aromaticity to the structure.
Uniqueness: The presence of the furan ring in this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
